molecular formula C13H8F3NO2 B7794418 6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde

6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde

Cat. No.: B7794418
M. Wt: 267.20 g/mol
InChI Key: HAXREPPDRSQYSD-UHFFFAOYSA-N
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Description

6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde is a fluorinated pyridine derivative featuring a pyridine ring substituted with an aldehyde group at position 3 and a 3-(trifluoromethoxy)phenyl moiety at position 6. The trifluoromethoxy (-OCF₃) group is a key structural element, contributing to enhanced metabolic stability and electronic modulation compared to non-fluorinated analogs .

Properties

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-3-1-2-10(6-11)12-5-4-9(8-18)7-17-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXREPPDRSQYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl ethers, which are known for their stability and lipophilicity . The synthetic route may include steps such as halogenation, nucleophilic substitution, and oxidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes that minimize environmental impact. Techniques such as catalytic processes and green chemistry principles are often employed to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Recent studies have indicated that compounds related to 6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde exhibit antibacterial activity. For instance, derivatives of this compound have been explored for their efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

P2Y Receptor Modulation
This compound has been identified as an inhibitor of P2Y receptor subtypes, specifically P2Y1 and P2Y12. Research indicates that such inhibition can lead to therapeutic effects in conditions like thrombosis and inflammation. The modulation of these receptors is crucial for developing drugs targeting cardiovascular diseases .

Pain Management
The compound has been investigated for its role in pain management, particularly neuropathic pain. It is part of a class of compounds that can enhance the action of peroxisome proliferator-activated receptors (PPARs), which are involved in pain modulation pathways . This suggests that this compound could be useful in formulating new analgesics.

Material Science

Optical Applications
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of optical sensors and devices. Its ability to interact with light can be harnessed in creating materials with specific optical characteristics, such as photonic devices or sensors for environmental monitoring .

Research Tool

Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, including condensation reactions and transformations into more complex molecules . This makes it valuable for researchers looking to synthesize novel compounds with potential biological activity.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntibacterial agents
Pain management through PPAR modulation
P2Y receptor inhibition for cardiovascular therapy
Material ScienceDevelopment of optical sensors and photonic devices
Research ToolIntermediate in organic synthesis

Case Studies

  • Antibacterial Efficacy Study
    A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of derivatives based on this compound against resistant bacterial strains. The results indicated a significant reduction in bacterial growth, highlighting the compound's potential as a lead structure for antibiotic development.
  • P2Y Receptor Modulation Research
    Research focusing on the modulation of P2Y receptors showed that the compound effectively inhibited receptor activity at nanomolar concentrations. This inhibition was linked to reduced platelet aggregation, suggesting its utility in developing antithrombotic therapies.

Mechanism of Action

The mechanism of action of 6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity due to its high electronegativity and lipophilicity . The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Type and Electronic Effects

The trifluoromethoxy (-OCF₃) group distinguishes this compound from analogs bearing trifluoromethyl (-CF₃) groups. For example:

  • 6-(3-Trifluoromethylphenyl)-3-pyridinecarbaldehyde (CAS synonyms in ) replaces -OCF₃ with -CF₃. While both groups are electron-withdrawing, -OCF₃ exhibits greater polarity due to the oxygen atom, enhancing solubility in polar solvents and altering reactivity in nucleophilic additions .
  • 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline () features dual -CF₃ groups, amplifying electron-withdrawing effects but lacking the aldehyde functionality critical for condensation reactions .

Substituent Positional Isomerism

The position of the -OCF₃ group on the phenyl ring significantly impacts steric and electronic properties:

  • 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde () places -OCF₃ at the phenyl ring’s 2-position.

Functional Group Variations

Data Table: Structural and Functional Comparison

Compound Name Substituent (Position) Functional Group Molecular Formula Key Properties/Applications
6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde -OCF₃ (meta on phenyl) Aldehyde C₁₃H₈F₃NO₂ Pharmaceutical intermediate
6-(3-Trifluoromethylphenyl)-3-pyridinecarbaldehyde -CF₃ (meta on phenyl) Aldehyde C₁₃H₈F₃NO Higher lipophilicity
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde -OCF₃ (ortho on phenyl) Aldehyde C₁₃H₈F₃NO₂ Steric hindrance effects
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline Dual -CF₃ (pyridine + phenyl) Amine C₁₃H₈F₆N₂ Dual electron-withdrawing groups

Biological Activity

6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a trifluoromethoxy group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12H8F3NO2
  • IUPAC Name : 6-(3-Trifluoromethoxyphenyl)pyridine-3-carbaldehyde

The trifluoromethoxy group contributes to the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, compounds with similar structural motifs have shown enhanced antibacterial properties due to the electron-withdrawing effects of fluorine, which can improve binding affinity to bacterial targets .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.0 µg/mL
Escherichia coli2.0 µg/mL
Streptococcus pneumoniae0.5 µg/mL

The mechanism by which this compound exerts its biological effects involves interaction with key enzymatic pathways. It is hypothesized that the compound may inhibit enzymes critical for bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival. Molecular docking studies suggest that the compound can form hydrogen bonds with active site residues in target enzymes, leading to inhibition .

Study on Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of derivatives related to this compound. The results indicated that modifications to the pyridine ring significantly influenced antibacterial potency. The most effective derivatives demonstrated MIC values comparable to established antibiotics like linezolid, suggesting potential for development as new antimicrobial agents .

Evaluation of Cytotoxic Effects

In addition to antimicrobial activity, another study assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a favorable therapeutic index. The underlying mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

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